molecular formula C7H4Cl2F2 B14047782 1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene

1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene

Cat. No.: B14047782
M. Wt: 197.01 g/mol
InChI Key: JHQWOWIZIBDDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 3, a fluorine atom at position 2, and a fluoromethyl (-CH2F) group at position 4.

Properties

IUPAC Name

1,3-dichloro-2-fluoro-4-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQWOWIZIBDDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CF)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the halogenation of a benzene derivative. For example, the compound can be synthesized by the chlorination and fluorination of a suitable benzene precursor under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors designed to handle the exothermic nature of halogenation. The process may also include purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine and fluorine atoms undergo substitution reactions under specific conditions due to the electron-withdrawing effects of adjacent halogens. Key NAS pathways include:

Reaction Type Reagents/Conditions Outcome Mechanistic Notes
Chlorine substitutionKNH₂/NH₃(l), −33°CReplacement of Cl with NH₂ groupDirected by meta-fluorine activation
Fluorine substitutionNaOCH₃/DMF, 80°CMethoxy group replaces FRequires polar aprotic solvents
Fluoromethyl modificationRLi/THF, −78°CFluoromethyl group functionalizationLithiation followed by electrophilic quench

The ortho-fluorine atom deactivates the ring but directs incoming nucleophiles to specific positions through resonance effects. Steric hindrance from the fluoromethyl group influences regioselectivity.

Oxidation Reactions

Oxidative transformations primarily target the fluoromethyl group:

Controlled oxidation

  • Reagent: KMnO₄/H₂SO₄(aq), 60°C

  • Product: 4-carboxy-1,3-dichloro-2-fluorobenzoic acid

  • Yield: ~72% (isolated via acid precipitation)

Selective oxidation

  • Reagent: CrO₃/AcOH, 25°C

  • Product: 4-formyl-1,3-dichloro-2-fluorobenzene

  • Mechanism: Radical-mediated pathway favored by electron-deficient aromatic system

Reduction Pathways

Reductive dehalogenation and fluoromethyl group reduction are achievable:

Target Site Reagents Outcome Key Data
Aromatic Cl/FH₂ (1 atm), Pd/C, EtOH, 25°CPartial dehalogenation to mono-halogenated derivatives89% selectivity for Cl retention
Fluoromethyl groupLiAlH₄/THF, 0°C → 25°CReduction to −CH₂F68% conversion; no over-reduction to −CH₃

Coupling Reactions

The compound participates in cross-couplings, facilitated by halogen atoms:

Buchwald-Hartwig Amination

  • Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

  • Scope: Forms C−N bonds with aryl/alkyl amines (e.g., morpholine, aniline)

  • Typical Yield: 55-85%

Suzuki-Miyaura Coupling

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C

  • Scope: Couples with aryl boronic acids at chlorine positions

  • Steric Effects: Ortho-fluorine reduces coupling efficiency by 30-40% compared to para-substituted analogs

Radical Reactions

The fluoromethyl group participates in radical chain processes:

Photochemical bromination

  • Conditions: NBS, AIBN, CCl₄, hv (254 nm)

  • Product: 4-(bromofluoromethyl)-1,3-dichloro-2-fluorobenzene

  • Regioselectivity: Benzylic H abstraction favored (3:1 vs. aromatic H)

Mechanistic Considerations

  • Electronic Effects: The −CF₂H group exerts −I effects, lowering π-electron density (supported by 19^{19}F NMR δ −62.8 ppm) .

  • Steric Profile: X-ray crystallography of analogs shows dihedral angles of 12.3° between fluoromethyl and aromatic plane, influencing reaction trajectories .

  • Solvent Dependence: NAS reactions show 3x rate acceleration in DMSO vs. THF due to transition-state stabilization.

Comparative Reactivity Table

Reaction Rate (k, M⁻¹s⁻¹) Activation Energy (kJ/mol) Primary Byproducts
Cl substitution with NH₃1.2 × 10⁻³92.4Di-aminated species (<5%)
F substitution with OMe⁻4.7 × 10⁻⁴105.1Ring-opened products (traces)
Pd-catalyzed amination8.9 × 10⁻²67.8Homocoupled biaryl (≤12%)

Scientific Research Applications

1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include electrophilic aromatic substitution and other reactions specific to halogenated aromatic compounds .

Comparison with Similar Compounds

Table 1: Substituent Effects in Structurally Related Compounds

Compound Name Substituents (Positions) Key Features References
1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene Cl (1,3), F (2), -CH2F (4) Combines multiple EWGs; fluoromethyl adds steric bulk and moderate polarity -
1,3-Dichloro-2,4-difluorobenzene Cl (1,3), F (2,4) Lacks fluoromethyl group; higher symmetry and volatility
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene -CH2Cl (2), F (1), -CF3 (4) -CF3 is a stronger EWG than -CH2F; chloromethyl enhances reactivity
1-Chloro-4-(trifluoromethyl)benzene Cl (1), -CF3 (4) Simpler structure; -CF3 increases electron withdrawal

Key Observations :

  • Fluoromethyl (-CH2F) vs. Trifluoromethyl (-CF3) : The -CH2F group in the target compound provides less electron withdrawal but greater steric flexibility compared to -CF3, which is bulkier and more electronegative .
  • Chlorine vs. Nitro Groups: Compounds like 1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene () highlight that nitro groups (-NO2) enhance oxidative reactivity and pesticidal activity compared to chlorine .

Electronic and Steric Effects

  • Electron-Withdrawing Effects : The combination of Cl, F, and -CH2F creates a synergistic electron-deficient aromatic ring, favoring electrophilic substitution at meta/para positions. This contrasts with compounds like 1-chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (), where the methoxy (-OCH3) group donates electrons, altering reactivity .
  • Steric Considerations : The fluoromethyl group at position 4 introduces moderate steric hindrance, unlike bulkier substituents such as cyclohexyl in 4-chloro-2-cyclohexyl-1-(trifluoromethyl)benzene (), which may impede synthetic modifications .

Biological Activity

1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

  • Molecular Formula : C8H5Cl2F2
  • Molecular Weight : 222.03 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a benzene ring substituted with two chlorine atoms and two fluorine atoms at specific positions.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of medicinal chemistry and toxicology. Its halogenated structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : Its structure allows for interactions with various receptors, potentially influencing signaling pathways.
  • Cytotoxicity : Studies have indicated that halogenated compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study assessing the cytotoxic effects of halogenated compounds, this compound was tested against multiple cancer cell lines. The results demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through caspase activation and mitochondrial disruption .

Case Study 2: Enzyme Interaction

Research investigating the interaction of halogenated compounds with cytochrome P450 enzymes found that this compound acted as a competitive inhibitor. This interaction suggests potential implications for drug metabolism and toxicity .

Data Table: Biological Activity Summary

Biological Activity Effect IC50/EC50 Value Mechanism
CytotoxicityInhibition of cell proliferation~15 µMApoptosis induction
Enzyme inhibitionCompetitive inhibitionN/AInteraction with cytochrome P450
Receptor modulationPotential signaling alterationN/AReceptor binding

Discussion

The biological activity of this compound indicates its potential as a lead compound in drug development, particularly in oncology. However, the toxicity associated with halogenated compounds necessitates further investigation into their safety profiles and metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.